molecular formula C9H6BrNO2S B8764724 Quinoline-8-sulfonyl bromide CAS No. 65768-80-1

Quinoline-8-sulfonyl bromide

Cat. No. B8764724
CAS No.: 65768-80-1
M. Wt: 272.12 g/mol
InChI Key: GIKMIPYQLAPSFS-UHFFFAOYSA-N
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Patent
US04061639

Procedure details

A 500 ml, single-neck flask equipped with a magnetic stirrer is charged with 6.59 g (0.0295 mol) of 8-quinolinesulfonyl hydrazine and 200 ml of chloroform. Crushed ice is added, and the slurry is vigorously stirred. 9.50 g of bromine is added dropwise to the slurry with stirring. After the addition of bromine is complete and all of the bromine color has disappeared, the layers are separated. The chloroform layer is dried over anhydrous magnesium sulfate, and the chloroform is removed in vacuo leaving a pale yellow solid. The solid is slurried with hexane, filtered, and vacuum dried to give 6.00 g (0.221 mol) of 8-quinolinesulfonyl bromide m.p. 142°-144° C.
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[S:11](NN)(=[O:13])=[O:12])[CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)Cl.[Br:20]Br>CCCCCC>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[S:11]([Br:20])(=[O:13])=[O:12])[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
6.59 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)NN
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the slurry is vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml, single-neck flask equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
Crushed ice is added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the chloroform is removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a pale yellow solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.221 mol
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 749.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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